Vortioxetine is a synthetic chemical compound classified as a multimodal antidepressant. [] While primarily recognized for its therapeutic potential in treating Major Depressive Disorder (MDD), [] Vortioxetine is also a valuable tool in scientific research exploring various aspects of brain function, neurotransmission, and cognitive processes.
Related Compounds
Escitalopram
Compound Description: Escitalopram is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. It is the S-enantiomer of citalopram. Escitalopram is known to improve depressive symptoms but often causes treatment-emergent sexual dysfunction (TESD) [, , ].
Relevance: Escitalopram was directly compared to Vortioxetine in clinical trials assessing the impact on sexual function in adults with major depressive disorder (MDD) experiencing SSRI-induced sexual dysfunction []. Results showed Vortioxetine led to significantly greater improvements in sexual function compared to escitalopram [], suggesting a potentially favorable profile for Vortioxetine in managing TESD. Additionally, Vortioxetine demonstrated superior efficacy in improving cognitive function and functional outcomes compared to escitalopram in MDD patients [].
Duloxetine
Compound Description: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders. While duloxetine effectively improves depressive symptoms, it carries a higher risk of TESD compared to Vortioxetine [, ].
Paroxetine
Compound Description: Paroxetine is an SSRI commonly prescribed as an antidepressant. Similar to other SSRIs, it is associated with a higher risk of TESD compared to Vortioxetine [, ].
Relevance: A study investigating sexual side effects in healthy volunteers compared Vortioxetine and paroxetine []. While paroxetine increased sexual adverse effects compared to placebo, Vortioxetine demonstrated a lower incidence of sexual side effects, even at higher doses []. This suggests that Vortioxetine may have a more favorable profile in terms of sexual side effects compared to traditional SSRIs like paroxetine.
Ondansetron
Compound Description: Ondansetron is a potent and selective 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting [, ].
Relevance: Ondansetron was used in preclinical studies to investigate the role of 5-HT3 receptor antagonism in the potential therapeutic effects of Vortioxetine. Researchers found that ondansetron could mimic Vortioxetine's ability to attenuate cognitive impairments induced by MK-801, a non-competitive NMDA receptor antagonist []. This suggests that Vortioxetine's 5-HT3 receptor antagonism may contribute to its potential cognitive-enhancing properties.
MK-801
Compound Description: MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist known to induce cognitive impairments and hyperlocomotion in animal models [].
Phencyclidine (PCP)
Compound Description: Phencyclidine (PCP) is a dissociative anesthetic that acts as an NMDA receptor antagonist. Subchronic PCP administration (subPCP) is known to induce cognitive impairments and alter GABA and glutamate neurotransmission, mimicking some aspects of schizophrenia [].
Relevance: The subPCP model was employed to investigate the potential mechanisms underlying Vortioxetine’s cognitive-enhancing effects []. Results showed that Vortioxetine attenuated subPCP-induced cognitive deficits, supporting the hypothesis that its effects on GABAergic and glutamatergic neurotransmission might contribute to its pro-cognitive properties [].
Brain-Derived Neurotrophic Factor (BDNF)
Compound Description: Brain-derived neurotrophic factor (BDNF) is a protein that plays a crucial role in neuronal survival, growth, and plasticity. It has been implicated in the pathophysiology of depression, and its levels are often reduced in individuals with the disorder [].
Relevance: Research suggests that Vortioxetine may increase BDNF expression in the hippocampus, a brain region implicated in learning and memory []. This increase in BDNF expression might contribute to Vortioxetine's potential beneficial effects on cognitive function in individuals with depression.
Tyrosine Kinase B (TrkB)
Compound Description: Tyrosine kinase B (TrkB) is a receptor for BDNF. Binding of BDNF to TrkB triggers downstream signaling pathways essential for neuronal survival, growth, and synaptic plasticity [].
Relevance: Vortioxetine has been shown to increase TrkB expression in the hippocampus of animal models of depression []. This upregulation of TrkB, likely mediated by increased BDNF levels, might contribute to the potential beneficial effects of Vortioxetine on neuronal plasticity and cognitive function in individuals with depression.
GABA
Compound Description: GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. It plays a critical role in regulating neuronal excitability and is involved in various brain functions, including mood, cognition, and sleep [].
Relevance: Research suggests that Vortioxetine might exert its therapeutic effects partly by modulating GABAergic neurotransmission []. Studies have shown that Vortioxetine can increase GABA's affinity for the GABAA receptor and modulate GABAB receptor expression []. These effects on GABAergic signaling could contribute to Vortioxetine's antidepressant and cognitive-enhancing properties.
Glutamate
Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. It is involved in various brain functions, including learning, memory, and cognition. Dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of depression and cognitive impairment [, ].
Relevance: Vortioxetine's potential to modulate glutamatergic neurotransmission is believed to contribute to its therapeutic effects. Vortioxetine may indirectly increase glutamate levels by suppressing GABAergic neurotransmission, thereby enhancing glutamatergic activation in brain regions associated with attention and cognition [, ]. This modulation of glutamate signaling could underlie Vortioxetine's potential cognitive-enhancing effects in individuals with depression.
Serotonin (5-HT)
Compound Description: Serotonin (5-HT) is a neurotransmitter involved in various brain functions, including mood, sleep, appetite, and cognition. Dysregulation of serotonin signaling is implicated in the pathophysiology of depression [, , , ].
Relevance: Vortioxetine exerts its therapeutic effects by modulating serotonergic neurotransmission through multiple mechanisms. It acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synapse [, , , ]. Additionally, it interacts with various serotonin receptor subtypes, acting as an agonist, partial agonist, or antagonist at different receptors [, , , ]. This multifaceted modulation of serotonin signaling is thought to contribute to Vortioxetine's antidepressant and pro-cognitive effects.
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter involved in various brain functions, including learning, memory, attention, and movement. Dysfunction in cholinergic signaling is implicated in cognitive decline associated with aging and neurodegenerative disorders [].
Histamine
Relevance: Similar to acetylcholine, Vortioxetine's effects on histamine levels are thought to be indirect and require further investigation. Some studies suggest that Vortioxetine's modulation of other neurotransmitter systems, such as serotonin and GABA, might indirectly influence histamine release in specific brain regions [].
Norepinephrine
Relevance: While Vortioxetine is not a direct norepinephrine reuptake inhibitor, it might indirectly influence norepinephrine levels in specific brain regions []. This indirect modulation of norepinephrine signaling could contribute to Vortioxetine's overall therapeutic effects in individuals with depression.
Classification
Vortioxetine belongs to the class of medications known as serotonin modulators and stimulators. Unlike traditional selective serotonin reuptake inhibitors, vortioxetine not only inhibits the reuptake of serotonin but also modulates various serotonin receptors, which may contribute to its antidepressant effects and reduced side effects compared to other antidepressants .
Synthesis Analysis
The synthesis of vortioxetine involves multiple steps, with significant advancements in efficiency and yield achieved through continuous flow chemistry techniques. One notable method includes the formation of a piperazine ring under controlled conditions.
Key Steps in Synthesis
Initial Reaction: The synthesis begins with the reaction of an appropriate piperazine derivative with a substituted phenyl compound.
Sandmeyer Reaction: A crucial step involves the Sandmeyer reaction, where an amino group is converted into a thiol group using sodium nitrite and a copper catalyst .
Deprotection: The final step often requires deprotection using strong acids like hydrochloric acid or sulfuric acid in alcohol solvents to yield vortioxetine .
In continuous flow production, optimal conditions were identified at temperatures around 190 °C with a residence time of 30 minutes, leading to high yield and purity .
Molecular Structure Analysis
Vortioxetine features a complex molecular structure characterized by:
A piperazine ring which contributes to its pharmacological activity.
A thiophenol moiety that enhances its binding affinity to various serotonin receptors.
The presence of two aromatic rings that provide structural stability and influence solubility properties.
Structural Data
Bond Lengths: The average bond lengths within vortioxetine's structure are consistent with typical values found in similar organic compounds.
Polymorphism: Vortioxetine exhibits polymorphism, appearing in multiple crystalline forms which can affect its solubility and bioavailability .
Chemical Reactions Analysis
Vortioxetine undergoes several key chemical reactions during its synthesis:
Reduction Reactions: Nitro groups in intermediates are typically reduced to amino groups using catalytic hydrogenation methods involving palladium or nickel catalysts .
Diazotization: The conversion of amines to diazo compounds is performed under acidic conditions, facilitating subsequent reactions that lead to the formation of vortioxetine .
Recrystallization: Following synthesis, recrystallization is employed to purify the final product and enhance its stability .
Mechanism of Action
Vortioxetine's mechanism of action is multifaceted:
Serotonin Reuptake Inhibition: It primarily inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
Receptor Modulation: Vortioxetine acts as an agonist at certain serotonin receptors (5-HT1A) and antagonizes others (5-HT3, 5-HT7), which may contribute to its antidepressant effects and cognitive benefits .
Neurotransmitter Interaction: By modulating serotonergic neurotransmission, vortioxetine may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways.
Physical and Chemical Properties Analysis
Vortioxetine exhibits distinct physical and chemical properties:
Appearance: It appears as a white to slightly beige powder.
Solubility: Vortioxetine is soluble in methanol and ethanol but only slightly soluble in water at neutral pH levels .
pKa Values: The pKa value for vortioxetine as a free base is approximately 9.1, while as a hydrobromide salt it is around 3.0, indicating its acidic nature when protonated .
Thermodynamic Stability: The most stable polymorphic form has been identified, which is crucial for consistent pharmaceutical formulation .
Applications
Vortioxetine's primary application lies in psychiatry as an antidepressant for Major Depressive Disorder. Its unique mechanism allows it to potentially:
Improve cognitive function alongside mood enhancement.
Offer a favorable side effect profile compared to traditional antidepressants.
Serve as a basis for developing derivatives that may target other psychiatric disorders or enhance therapeutic efficacy.
1-(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine brintellix Lu AA21004 Lu-AA21004 LuAA21004 vortioxetine vortioxetine hydrobromide
Canonical SMILES
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Irreversible chymotrypsin inhibitor and SMase inhibitor. Inhibits the activation of PDK1-dependent AGC kinases. Selectively inhibits RSK, Akt and S6K1. Shows antitumor effects in vivo. Centrally active. Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin-like proteases that has been shown to affect cell proliferation, apoptosis, and tumorigenesis. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2.2 TPCK also inhibits superoxide production and suppresses neutrophil respiratory burst. N-tosyl-L-phenylalanyl chloromethyl ketone is the N-tosyl derivative of L-phenylalanyl chloromethyl ketone. It has a role as an alkylating agent and a serine proteinase inhibitor. It is a sulfonamide and an alpha-chloroketone. It contains a L-phenylalanyl group. An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.
Fimaporfin A is the A isomer of fimaporfin, a synthetic light-activated compound, with potential photosensitizing activity. Upon administration, fimaporfin A incorporates into the cell's endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in endosomal and lysosomal compartments; upon local activation by light, fimaporfin A produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
TPI-1 is an inhibitor of protein tyrosine phosphatases. TPI-1 (10 ng/ml) increases phosphorylated substrates of the phosphatase SHP-1 in Jurkat T cells, including pLck-pY394, pZap70, and pSlp76. It is selective for SHP-1 over SHP-2, having low activity at the SHP-2 substrate pERK1/2. It increases pLck-pY394 levels by approximately 3.3-fold and increases the number of IFN-γ+ cells in mouse spleen ex vivo following a dose of approximately 3 mg/kg. Oral administration of TPI-1 (3 mg/kg per day) inhibits tumor growth in a B16 melanoma mouse xenograft model. TPI-1, also known as Tyrosine Phosphatase Inhibitor 1, is a SHP-1 inhibitor. TPI-1 selectively increased SHP-1 phospho-substrates (pLck-pY394, pZap70, and pSlp76) in Jurkat T cells but had little effects on pERK1/2 or pLck-pY505 regulated by phosphatases SHP-2 or CD45, respectively. TPI-1 induced mouse splenic-IFN-gamma(+) cells in vitro, approximately 58-fold more effective than sodium stibogluconate, and increased mouse splenic-pLck-pY394 and -IFN-gamma(+) cells in vivo.
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.
TPI 287 is a synthetic, third generation taxane with potential antineoplastic activity. TPI 287 binds to tubulin and stabilizes microtubules, resulting in inhibition of microtubule assembly/disassembly dynamics, cell cycle arrest at the G2/M phase, and apoptosis.